molecular formula C16H20N2OS B7501386 N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide

Cat. No. B7501386
M. Wt: 288.4 g/mol
InChI Key: GRSXZGOKELRVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a member of the thiazole family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to interact with proteins and other biomolecules in cells. N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has been shown to bind to amyloid fibrils and inhibit their formation, suggesting a potential role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of protein-ligand interactions, and the induction of apoptosis in cancer cells. N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively bind to specific proteins and biomolecules, making it a useful tool for studying their interactions. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide, including the development of new fluorescent probes for the detection of protein aggregation, the identification of new protein targets for N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide, and the optimization of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide as a potential therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of 1,3-benzothiazole-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has also been used as a tool for studying protein-ligand interactions and as a potential therapeutic agent for cancer and other diseases.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c19-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)20-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXZGOKELRVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide

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